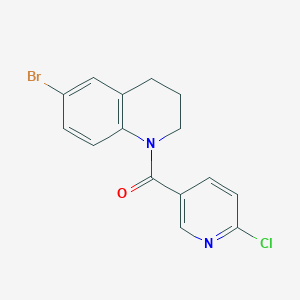
6-Bromo-1-(6-chloropyridine-3-carbonyl)-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-1-(6-chloropyridine-3-carbonyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a bromine atom, a chloropyridine moiety, and a tetrahydroquinoline structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-(6-chloropyridine-3-carbonyl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridine and quinoline derivatives, followed by bromination and chlorination reactions under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like recrystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions
6-Bromo-1-(6-chloropyridine-3-carbonyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Halogen atoms like bromine and chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions could produce a variety of substituted quinolines.
科学的研究の応用
6-Bromo-1-(6-chloropyridine-3-carbonyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for the development of new therapeutic agents.
Industry: It may be used in the development of new materials with specific properties, such as electronic or optical characteristics.
作用機序
The mechanism of action of 6-Bromo-1-(6-chloropyridine-3-carbonyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or modulator. The pathways involved often depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- 6-Bromo-1-(6-chloropyridine-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline
- 6-Bromo-1-(6-chloropyridine-3-carbonyl)-1,2,3,4-tetrahydroquinoxaline
Uniqueness
Compared to similar compounds, 6-Bromo-1-(6-chloropyridine-3-carbonyl)-1,2,3,4-tetrahydroquinoline may offer unique properties due to the specific arrangement of its functional groups. This uniqueness can translate into distinct biological activities or material properties, making it a valuable compound for further research and development.
特性
IUPAC Name |
(6-bromo-3,4-dihydro-2H-quinolin-1-yl)-(6-chloropyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O/c16-12-4-5-13-10(8-12)2-1-7-19(13)15(20)11-3-6-14(17)18-9-11/h3-6,8-9H,1-2,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILQYGWTUQGWDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)N(C1)C(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
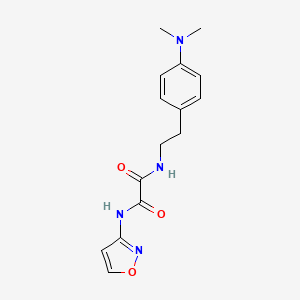
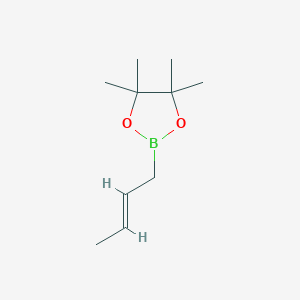
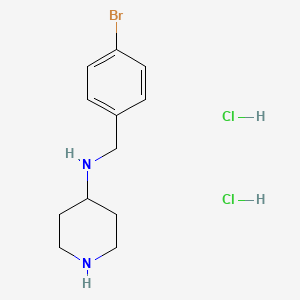
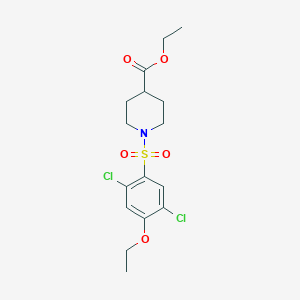
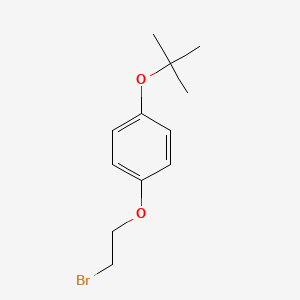
![3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2928180.png)
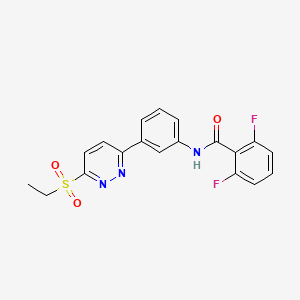
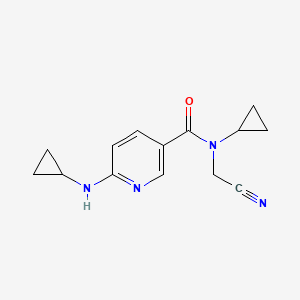
![2-Chloro-N-[[2-(difluoromethoxy)-4-propoxyphenyl]methyl]acetamide](/img/structure/B2928183.png)
![N-(2,5-dimethylphenyl)-2-[7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2928185.png)
![2-(4-fluorophenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2928189.png)
![1-[2-Cyano-2-(phenylcarbamoyl)eth-1-en-1-yl]piperidine-4-carboxylic acid](/img/structure/B2928190.png)

![ethyl 2-{[7-(5-{[(4-methoxyphenyl)methyl]carbamoyl}pentyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetate](/img/structure/B2928193.png)
